molecular formula C12H11ClN2 B2943672 2-(2-Chlorophenylamino)-4-methylpyridine CAS No. 1260825-82-8

2-(2-Chlorophenylamino)-4-methylpyridine

Cat. No.: B2943672
CAS No.: 1260825-82-8
M. Wt: 218.68
InChI Key: QJDUUMOGELQCNY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenylamino)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a 2-chlorophenylamino group at position 2 and a methyl group at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound’s synthesis typically involves multi-step reactions, including condensation and cyclization, with substituents influencing yield and purity . Its pharmacological relevance is linked to antimicrobial activity, as demonstrated in derivatives with analogous structures .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-6-7-14-12(8-9)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUUMOGELQCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenylamino)-4-methylpyridine typically involves the reaction of 2-chloroaniline with 4-methylpyridine under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the coupling reaction between the two components . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenylamino)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chlorophenylamino)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenylamino)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally compared to pyridine derivatives with modifications at positions 2 and 4. Key analogs include:

  • 4-Methylpyridine derivatives : Differ in substituents at position 2 (e.g., 2-(Allylsulfonyl)-4-methylpyridine, 2-(2-fluorophenyl)-4-methylpyridine) .
  • Chlorophenyl-substituted pyridines: Such as 2-(4-chlorophenylmethyl)pyridine, which lacks the amino group .
  • Nitro- and methoxy-substituted analogs: Derivatives with -NO₂ or -OCH₃ groups at position 5 or on the phenyl ring .

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups
2-(2-Chlorophenylamino)-4-methylpyridine 2-Chlorophenylamino Methyl -NH, -Cl, -CH₃
2-(Allylsulfonyl)-4-methylpyridine Allylsulfonyl Methyl -SO₂, -CH₂CH=CH₂
4-Chloro-2-(2-fluorophenyl)pyridine 2-Fluorophenyl Chlorine -Cl, -F
Q1 (Nitro-substituted derivative) 2-Chlorophenylamino Methyl -NO₂, -CN, -C=O

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

  • Melting Points : Derivatives with nitro groups (e.g., Q1: 272–275°C) exhibit higher melting points than methyl- or methoxy-substituted analogs (e.g., Q12: 288–292°C) due to increased polarity .
  • Acidity : 4-Methylpyridine derivatives are stronger acids than 2-methylpyridine analogs, as shown in equilibrium studies .
  • Spectroscopic Data :
    • IR : Nitro groups in Q1 show stretches at 1555 & 1345 cm⁻¹, absent in methyl/methoxy derivatives .
    • ¹H NMR : Methyl groups (δ 2.20 ppm in Q1) and methoxy groups (δ 3.82 ppm in Q12) are distinguishable .

Table 2: Physicochemical Data of Selected Compounds

Compound M.P. (°C) Yield (%) IR Stretches (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Q1 272–275 82 3463 (N-H), 2178 (-CN), 1660 (C=O) 2.20 (CH₃), 5.60 (NH₂)
Q12 288–292 76 1668 (C=O), 1252 (C-O-C) 3.82 (OCH₃), 0.78/0.85 (CH₃)
Catalyst B* N/A N/A N/A Characterized by ¹H-NMR

*Catalyst B: [CoIIICl(dmgH)₂(4-methylpyridine)] from cobaloxime studies .

Pharmacological Activity

Antimicrobial screening reveals substituent-dependent efficacy:

  • Nitro Groups: Derivatives like Q1 (R₂ = -NO₂) show enhanced activity due to electron-withdrawing effects, which potentiate interactions with microbial targets .
  • Methoxy Groups : Q12 (R₂ = -OCH₃) exhibits moderate activity, likely due to improved solubility from the polar ether group .
  • Methyl Groups : The parent compound’s activity is lower than nitro analogs but higher than halogen-free derivatives .

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